

O-Phenylhydroxylamine Hydrochloride: A Comprehensive Toxicological Evaluation for Preclinical Research

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Compound of Interest

Compound Name: *O-Phenylhydroxylamine hydrochloride*

Cat. No.: B1366627

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenylhydroxylamine hydrochloride is a chemical intermediate of significant interest in synthetic chemistry and pharmaceutical development. As with any novel compound intended for potential therapeutic application, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for guiding preclinical development. This technical guide provides a comprehensive overview of the known and inferred toxicological data for **O-Phenylhydroxylamine hydrochloride**, drawing upon available information and data from structurally related aromatic hydroxylamines. The subsequent sections will delve into its acute toxicity, potential for genetic damage, carcinogenic and reproductive risks, and the underlying mechanisms of its toxicity. Detailed experimental protocols for key toxicological assays are also provided to empower researchers in their preclinical safety assessments.

Acute Toxicity

O-Phenylhydroxylamine hydrochloride is classified as Toxic if swallowed (Acute Toxicity, Oral, Category 3) according to multiple safety data sheets. While a specific median lethal dose (LD50) for **O-Phenylhydroxylamine hydrochloride** is not readily available in the public

domain, data from its structural isomer, N-phenylhydroxylamine, provides a critical reference point.

Oral LD50 Data (Analog Compound)

A study on N-phenylhydroxylamine reported the following acute oral toxicity data:

Compound	Species	Route	LD50
N-Phenylhydroxylamine	Rat	Oral	100 mg/kg[1]

This value suggests a high degree of acute toxicity for this class of compounds. Given the structural similarity, it is prudent to handle **O-Phenylhydroxylamine hydrochloride** with the same level of caution, assuming a comparable toxicity profile until specific data becomes available.

Dermal and Inhalation Toxicity

Data on the dermal and inhalation toxicity of **O-Phenylhydroxylamine hydrochloride** is limited. However, it is known to be an irritant to the skin and mucous membranes[2]. Absorption through the skin is possible, and appropriate personal protective equipment should be utilized at all times.

Clinical Signs of Acute Toxicity

Exposure to hydroxylamine derivatives can lead to a range of clinical signs, primarily related to their ability to induce methemoglobinemia. Symptoms may include:

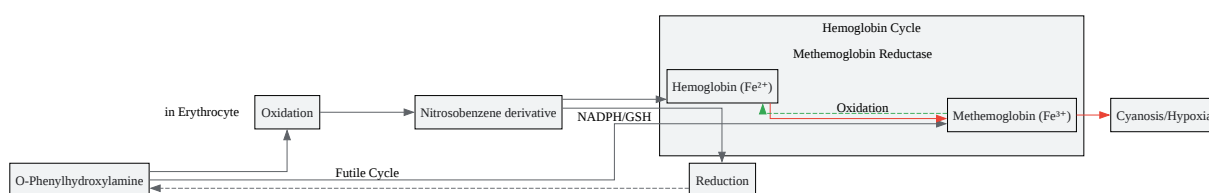
- Cyanosis (bluish discoloration of the skin)
- Headache and dizziness
- Nausea and vomiting
- In severe cases, respiratory distress, convulsions, and loss of consciousness

Mechanism of Toxicity: Methemoglobinemia and Oxidative Stress

The primary mechanism of toxicity for **O-Phenylhydroxylamine hydrochloride** and related aromatic hydroxylamines is the induction of methemoglobinemia and subsequent oxidative stress.

The Methemoglobinemia Pathway

Hydroxylamine compounds are potent inducers of methemoglobin. In red blood cells, they can oxidize the ferrous iron (Fe^{2+}) in hemoglobin to its ferric state (Fe^{3+}), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia[3][4][5]. This process can involve a futile cycle where the hydroxylamine is oxidized, and the resulting product is then reduced back to the hydroxylamine by intracellular reducing agents, leading to the continuous production of methemoglobin and reactive oxygen species (ROS)[6][7].

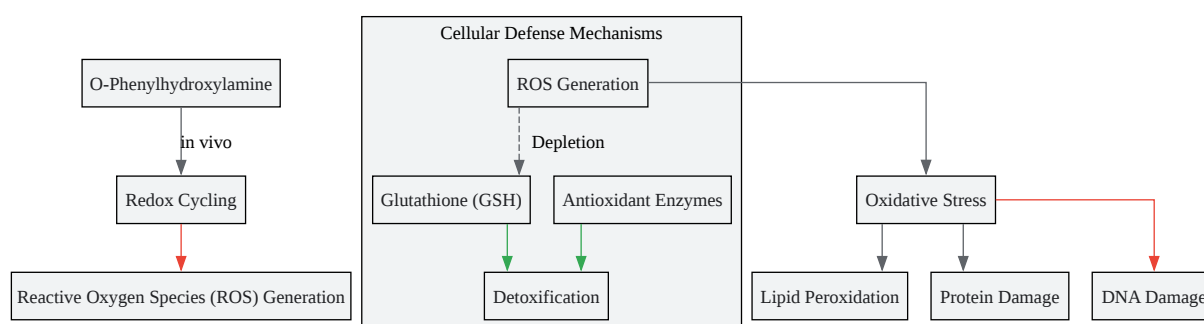


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Caption: Proposed mechanism of methemoglobin formation by O-Phenylhydroxylamine.

Induction of Oxidative Stress

The redox cycling of phenylhydroxylamines also contributes to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide[8]. This increase in ROS can overwhelm the antioxidant capacity of the cell, leading to oxidative stress. Oxidative stress can cause damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA[9][10]. This oxidative damage is a key contributor to the broader toxic effects of these compounds, including potential genotoxicity and carcinogenicity.



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Caption: Pathway of oxidative stress induction by O-Phenylhydroxylamine.

Genotoxicity

While direct mutagenicity data for **O-Phenylhydroxylamine hydrochloride** is not available, the broader class of aromatic amines and their hydroxylamine metabolites are known to have genotoxic potential[11][12]. The primary concern is their ability to form DNA adducts, which can lead to mutations if not properly repaired.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical[13][14][15]. Aromatic amines often require metabolic activation by liver enzymes (S9

fraction) to become mutagenic in this assay[12][16]. The N-hydroxylamine metabolite is a key intermediate in this activation pathway. It is therefore highly recommended that **O-Phenylhydroxylamine hydrochloride** be evaluated in an Ames test, both with and without metabolic activation, using a standard panel of Salmonella typhimurium strains.

In Vitro Mammalian Cell Genotoxicity Assays

To further investigate the genotoxic potential in a mammalian system, the following assays are recommended:

- In Vitro Micronucleus Assay: This test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events[13][17][18][19][20]. It is a robust method for identifying compounds that can cause chromosomal damage.
- In Vitro Chromosomal Aberration Test: This assay provides a more detailed analysis of structural and numerical chromosomal abnormalities induced by a test substance[21][22][23][24][25].

Carcinogenicity

The carcinogenic potential of **O-Phenylhydroxylamine hydrochloride** has not been directly studied. However, there is a well-established link between exposure to certain aromatic amines and an increased risk of cancer, particularly of the bladder[11]. The mechanism is believed to involve the metabolic activation of the aromatic amine to an N-hydroxylamine, which can then form DNA adducts and initiate carcinogenesis[26][27][28][29][30].

Given this established mechanism for the class, **O-Phenylhydroxylamine hydrochloride** should be considered a potential carcinogen until proven otherwise through long-term animal bioassays.

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of **O-Phenylhydroxylamine hydrochloride**. However, studies on hydroxylamine and its derivatives have indicated the potential for developmental toxicity. One study demonstrated that while hydroxylamine itself did not cause malformations, it did lead to increased resorptions in pregnant rabbits, an effect attributed to maternal toxicity (methemoglobinemia)[31]. Another

study suggested that the hydroxylamine moiety is associated with early embryonic cell death, potentially through a free radical mechanism[32]. These findings underscore the need for thorough reproductive and developmental toxicity testing for **O-Phenylhydroxylamine hydrochloride** if it is to be considered for further development.

Experimental Protocols

The following are generalized protocols for key in vitro toxicology assays. These should be adapted and validated according to specific laboratory conditions and regulatory guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

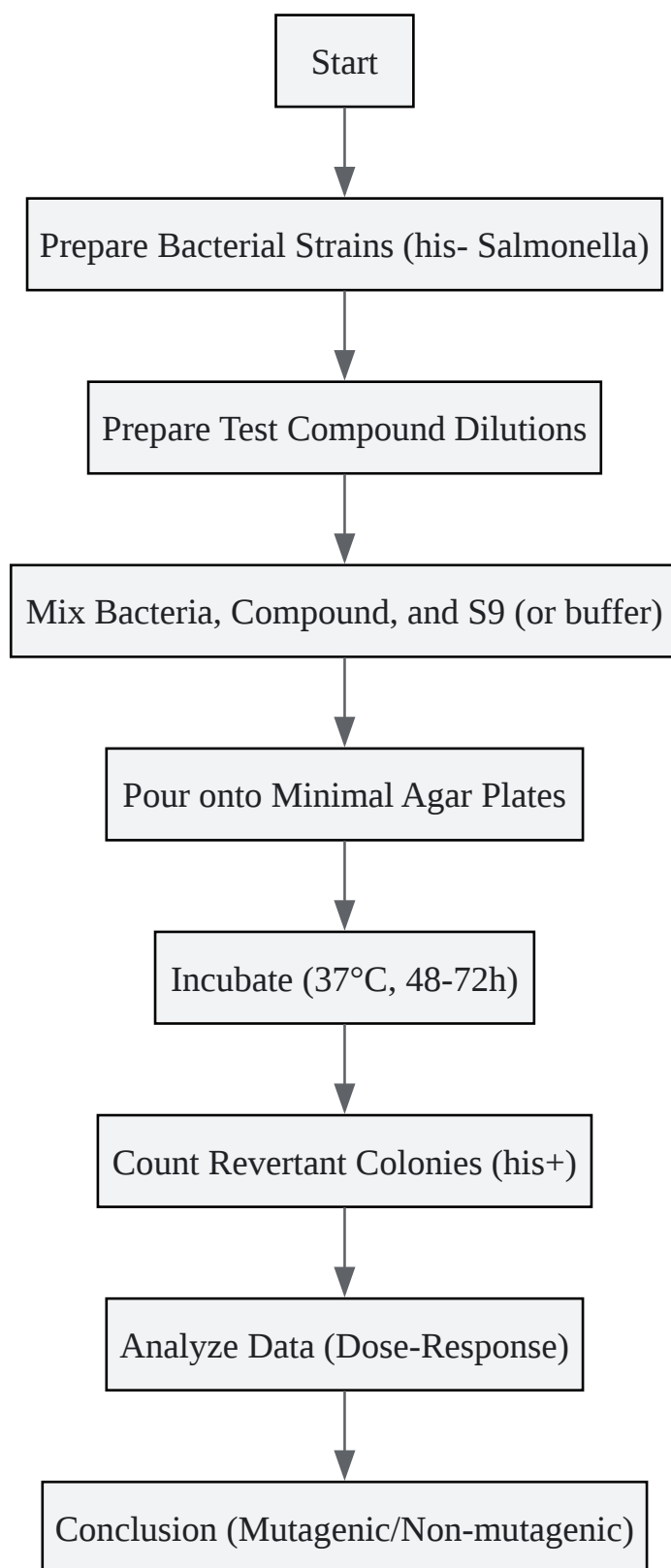
This method is used to estimate the LD50 value.

- **Animal Selection:** Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), typically young adults.
- **Dose Formulation:** Prepare the test substance in a suitable vehicle (e.g., water, corn oil).
- **Dosing:** Administer a single oral dose by gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down based on the outcome of the previously dosed animal.
- **Observation:** Observe animals for mortality and clinical signs of toxicity for at least 14 days. Record body weights periodically.
- **Data Analysis:** The LD50 is calculated using specialized software based on the pattern of survivals and deaths.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

- **Strains:** Use a set of *Salmonella typhimurium* histidine auxotroph strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan auxotroph *Escherichia coli* strain (e.g., WP2 uvrA).

- **Metabolic Activation:** Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
- **Exposure:** Expose the bacterial strains to a range of concentrations of the test substance in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).
- **Plating:** Plate the treated bacteria onto minimal glucose agar plates.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Scoring:** Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.



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Caption: Workflow for the Ames Test.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

- **Cell Culture:** Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells) or primary cells (e.g., human peripheral blood lymphocytes).
- **Exposure:** Treat the cells with at least three concentrations of the test substance, with and without S9 metabolic activation, for a defined period.
- **Metaphase Arrest:** Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.
- **Harvesting and Slide Preparation:** Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
- **Staining:** Stain the chromosomes with a suitable dye (e.g., Giemsa).
- **Microscopic Analysis:** Analyze at least 200 metaphases per concentration for structural and numerical chromosomal aberrations.
- **Data Analysis:** A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.

Conclusion and Recommendations

O-Phenylhydroxylamine hydrochloride is a compound with a high potential for acute toxicity, primarily through the induction of methemoglobinemia. Based on data from structurally similar aromatic hydroxylamines, there is also a significant concern for genotoxicity and carcinogenicity. The lack of specific toxicological data for **O-Phenylhydroxylamine hydrochloride** necessitates a cautious approach in its handling and a thorough experimental evaluation of its safety profile.

For drug development professionals, it is imperative to conduct a comprehensive battery of in vitro and in vivo toxicology studies early in the preclinical phase. This should include, at a minimum, a validated Ames test, an in vitro micronucleus or chromosomal aberration assay, and a robust acute toxicity study. Further investigation into its carcinogenic and reproductive toxicity potential will be necessary if the compound progresses in development. Researchers

and scientists handling this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment to prevent oral, dermal, and inhalation exposure.

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